

N4-Acetyl Sulfadoxine: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name:	N4-Acetyl Sulfadoxine
CAS No.:	5018-54-2
Cat. No.:	B125119

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This in-depth guide provides a technical overview of **N4-Acetyl Sulfadoxine**, a primary metabolite of the sulfonamide antibiotic, Sulfadoxine. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical properties, synthesis, and analytical methodologies pertinent to this compound. The content is structured to offer not only factual data but also practical insights grounded in established scientific principles.

Introduction: The Significance of a Metabolite

N4-Acetyl Sulfadoxine is the major metabolite of Sulfadoxine, a long-acting sulfonamide primarily used in combination with pyrimethamine for the prevention and treatment of malaria. [1][2] The acetylation of the N4 amino group is a significant metabolic pathway for sulfonamides in humans, catalyzed by the enzyme N-acetyltransferase 2.[3][4] Understanding the properties of this metabolite is crucial for a comprehensive pharmacokinetic and pharmacodynamic profiling of the parent drug, Sulfadoxine. While generally considered to be microbiologically inactive, the physicochemical characteristics of **N4-Acetyl Sulfadoxine** influence its

distribution, elimination, and potential for accumulation, all of which are critical considerations in drug safety and efficacy assessments.[5]

Chemical Identity and Structure

A clear understanding of the molecular architecture is fundamental to all subsequent scientific investigation.

Chemical Structure

The molecular structure of **N4-Acetyl Sulfadoxine** is characterized by a central benzene sulfonamide core. The N1 nitrogen of the sulfonamide is substituted with a 5,6-dimethoxypyrimidin-4-yl group, while the N4 amino group of the p-aminobenzenesulfonamide moiety is acetylated.

Nomenclature and Identifiers

- IUPAC Name: N-[4-[(5,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide[2]
- CAS Number: 5018-54-2[6]
- Molecular Formula: C₁₄H₁₆N₄O₅S[6]
- Synonyms: 4'-[(5,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]acetanilide, N4-Acetylsulfadoxine[7]

Physicochemical Properties: A Comparative Perspective

The acetylation of the N4 amino group significantly alters the physicochemical properties of Sulfadoxine, impacting its biological behavior. N4-acetylated sulfonamides are generally less lipid-soluble and more acidic than their parent compounds.[8]

Property	Value	Source(s)
Molecular Weight	352.37 g/mol	[6]
pKa	More acidic than parent Sulfadoxine	[8]
Solubility	Soluble in DMSO and Methanol. Generally less lipid-soluble than Sulfadoxine.	[8]
Appearance	White solid	[5]

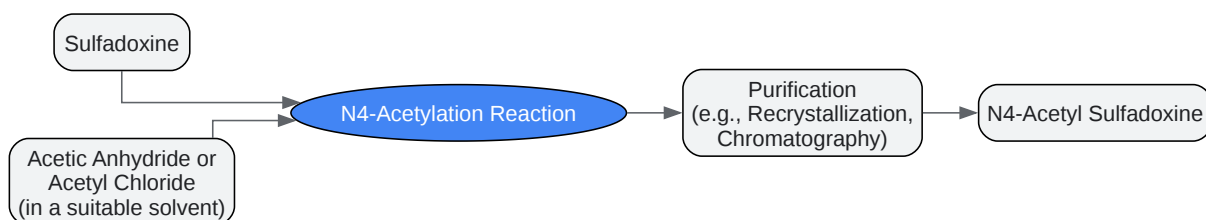
Table 1: Physicochemical Properties of **N4-Acetyl Sulfadoxine**.

Synthesis and Purification: A Conceptual Workflow

While specific, detailed industrial synthesis protocols for **N4-Acetyl Sulfadoxine** as a standalone product are not widely published, its preparation in a laboratory setting for use as an analytical standard or for research purposes can be readily achieved through the direct acetylation of the parent drug, Sulfadoxine. This is a standard chemical transformation.

Synthetic Pathway

The synthesis involves the reaction of Sulfadoxine with an acetylating agent, such as acetic anhydride or acetyl chloride, in a suitable solvent and potentially in the presence of a base to neutralize the acid byproduct.



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Caption: Conceptual workflow for the synthesis of **N4-Acetyl Sulfadoxine**.

Key Experimental Considerations

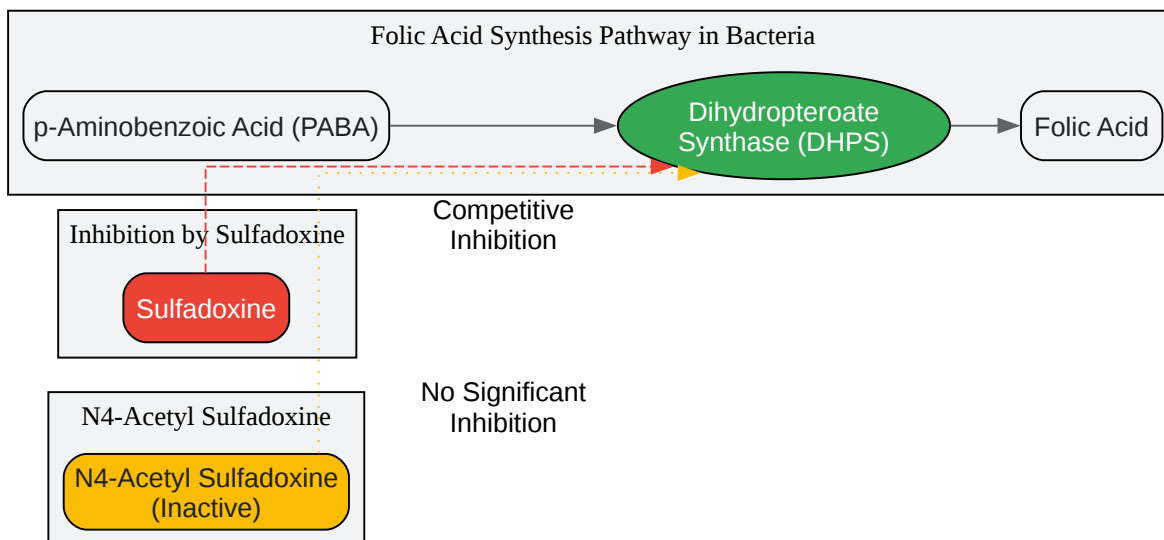
- **Choice of Acetylating Agent:** Acetic anhydride is a common and effective choice. The reaction stoichiometry needs to be carefully controlled to favor mono-acetylation at the more nucleophilic N4 position.
- **Solvent Selection:** A polar aprotic solvent like dimethylformamide (DMF) or pyridine can be used.
- **Temperature and Reaction Time:** The reaction is typically carried out at room temperature or with gentle heating, with the progress monitored by techniques like Thin Layer Chromatography (TLC).
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure **N4-Acetyl Sulfadoxine**.

Mechanism of Action and Biological Activity

It is a widely accepted principle in the study of sulfonamides that the free para-amino group is essential for their antibacterial activity. This group mimics para-aminobenzoic acid (PABA), allowing the sulfonamide to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis.[1]

The Impact of N4-Acetylation

The acetylation of the N4-amino group in **N4-Acetyl Sulfadoxine** blocks this critical functional group. Consequently, N4-acetylated sulfonamide metabolites are generally considered to be microbiologically inactive.[5] They do not exhibit the antibacterial effects of the parent drug because they cannot effectively compete with PABA for the active site of DHPS.



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Caption: Comparative interaction of Sulfadoxine and **N4-Acetyl Sulfadoxine** with DHPS.

Analytical Methodologies: Detection and Quantification

Accurate and sensitive analytical methods are paramount for studying the pharmacokinetics of Sulfadoxine and its metabolite, **N4-Acetyl Sulfadoxine**, in biological matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with ultraviolet (UV) detection is a widely used and robust method for the simultaneous quantification of Sulfadoxine and **N4-Acetyl Sulfadoxine** in plasma and urine.[9]

Exemplary HPLC Protocol:

- Sample Preparation:

- Protein precipitation of the plasma sample using a suitable organic solvent (e.g., acetonitrile).
- Centrifugation to separate the precipitated proteins.
- Evaporation of the supernatant and reconstitution in the mobile phase.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 280 nm).[9]
- Quantification:
 - Construction of a calibration curve using standards of known concentrations of **N4-Acetyl Sulfadoxine**.
 - Integration of the peak area corresponding to **N4-Acetyl Sulfadoxine** in the sample chromatogram and quantification based on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially for samples with low concentrations, LC-MS/MS is the method of choice. This technique provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.

Spectral Characterization

The structural elucidation and confirmation of **N4-Acetyl Sulfadoxine** rely on various spectroscopic techniques. While a comprehensive set of published spectra specifically for **N4-**

Acetyl Sulfadoxine is not readily available, the expected spectral features can be inferred from the analysis of closely related N4-acetylated sulfonamides.^{[10][11]}

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzene ring, the protons of the pyrimidine ring, the methoxy groups, and a distinct singlet for the acetyl methyl group. The NH proton of the acetamido group would also be observable.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to all the unique carbon atoms in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the aromatic and heteroaromatic rings.
- IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the sulfonamide and amide groups, C=O stretching of the amide, S=O stretching of the sulfonamide, and various C-H and C=C stretching and bending vibrations of the aromatic and heteroaromatic rings.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of **N4-Acetyl Sulfadoxine**. Fragmentation patterns would likely involve the cleavage of the sulfonamide bond and the loss of the acetyl group.

Conclusion

N4-Acetyl Sulfadoxine, as the primary and microbiologically inactive metabolite of Sulfadoxine, plays a critical role in the overall pharmacokinetic profile of its parent drug. A thorough understanding of its chemical structure, physicochemical properties, and analytical determination is indispensable for drug development professionals. This guide provides a foundational framework for further research and a practical reference for the synthesis and analysis of this important metabolite. The provided conceptual workflows and protocols, grounded in established chemical principles, are intended to support the rigorous scientific investigation required in the pharmaceutical sciences.

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